molecular formula C12H17BClNO2 B581973 4-amino-3-chlorophenylboronic acid pinacol ester CAS No. 721960-43-6

4-amino-3-chlorophenylboronic acid pinacol ester

Cat. No. B581973
Key on ui cas rn: 721960-43-6
M. Wt: 253.533
InChI Key: BEXOYZKPTUJSCZ-UHFFFAOYSA-N
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Patent
US07265131B2

Procedure details

To a solution of 4-bromo-2-chloro-phenylamine (4.2 g, 20 mmol), in dioxane (80 mL) was added triethylamine (10 mL, 72 mmol). The pale yellow solution was sparged with nitrogen. During the nitrogen sparge, 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (8.5 mL, 59 mmol) was added dropwise over 10 minutes. After 20 minutes the nitrogen sparge was discontinued and dichloro[1,1′-bis(diphenylphosphino)ferrocene)palladium (II) dichloromethane adduct (603 mg, 0.74 mmol) was added. The reaction was then heated to 100° C. in a temperature controlled heating mantle. After stirring for 20 hours at 100° C., HPLC analysis of the reaction showed clean conversion to a product. The reaction was allowed to cool to ambient temperature and diluted with Et2O (250 mL) and H2O (100 mL). The resulting brown biphasic suspension was filtered to remove some solids that had formed. The layers were separated, and the aqueous layer was extracted with Et2O (3×50 mL). The combined organic layers were washed with brine (100 mL), dried over Na2SO4, then filtered and concentrated under reduced pressure to afford a brown oil, which partially solidified after standing at ambient temperature. This crude product was purified by silica gel column chromatography eluting with a gradient from 0% to 20% ethyl acetate/hexane on silica. The product peak was collected to afford 2-chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine (2.6 g, 50% yield) as an off-white solid. 1H-NMR (400 MHz, CDCl3): δ 7.69 (1H, d, J=1.3 Hz), 7.49 (1H, dd, J=8.1, 1.3 Hz), 6.72 (1H, d, J=8.1 Hz), 4.25 (2H, br s), 1.31 (12H, s).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene)palladium (II) dichloromethane adduct
Quantity
603 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([Cl:9])[CH:3]=1.C(N(CC)CC)C.[CH3:17][C:18]1([CH3:25])[C:22]([CH3:24])([CH3:23])[O:21][BH:20][O:19]1>O1CCOCC1.CCOCC.O.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[Cl:9][C:4]1[CH:3]=[C:2]([B:20]2[O:21][C:22]([CH3:24])([CH3:23])[C:18]([CH3:25])([CH3:17])[O:19]2)[CH:7]=[CH:6][C:5]=1[NH2:8] |f:6.7.8.9.10,^1:42,43,44,45,46,60,61,62,63,64|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)N)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
8.5 mL
Type
reactant
Smiles
CC1(OBOC1(C)C)C
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene)palladium (II) dichloromethane adduct
Quantity
603 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After stirring for 20 hours at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pale yellow solution was sparged with nitrogen
CUSTOM
Type
CUSTOM
Details
During the nitrogen sparge
CUSTOM
Type
CUSTOM
Details
After 20 minutes the nitrogen sparge
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
controlled heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
FILTRATION
Type
FILTRATION
Details
The resulting brown biphasic suspension was filtered
CUSTOM
Type
CUSTOM
Details
to remove some solids that
CUSTOM
Type
CUSTOM
Details
had formed
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with Et2O (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a brown oil, which
CUSTOM
Type
CUSTOM
Details
after standing at ambient temperature
CUSTOM
Type
CUSTOM
Details
This crude product was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with a gradient from 0% to 20% ethyl acetate/hexane on silica
CUSTOM
Type
CUSTOM
Details
The product peak was collected

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)B1OC(C(O1)(C)C)(C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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